molecular formula C9H8O4 B184175 2-(Methoxycarbonyl)benzoic acid CAS No. 4376-18-5

2-(Methoxycarbonyl)benzoic acid

Cat. No. B184175
CAS RN: 4376-18-5
M. Wt: 180.16 g/mol
InChI Key: FNJSWIPFHMKRAT-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)benzoic acid, with the molecular formula C9H8O4, is a chemical compound . It is also known by its CID 20392 .


Molecular Structure Analysis

The molecular structure of 2-(Methoxycarbonyl)benzoic acid consists of 21 bonds in total, including 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

2-(Methoxycarbonyl)benzoic acid has a molecular weight of 180.16 g/mol . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

  • Chemical Synthesis and Pharmaceutical Applications :

    • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy. A scalable and cost-effective synthesis process was developed using dimethyl terephthalate as the raw starting material (Zhang et al., 2022).
    • The synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester was studied, yielding up to 67% using ortho-aminobenzoic methyl ester as starting material (Wu Hai-juan, 2012).
    • N-(2-carboxybenzoyl)-L-leucine methyl ester, a compound related to 2-(Methoxycarbonyl)benzoic acid, was studied for its crystalline structure, providing insights into competing reactions in aqueous solutions (Onofrio et al., 2006).
  • Material Science and Polymer Chemistry :

    • Benzoic acid derivatives, including 2-(Methoxycarbonyl)benzoic acid, were studied as dopants for polyaniline, exploring their influence on properties like conductivity and thermal stability (Amarnath & Palaniappan, 2005).
    • In a study on the methoxycarbonylation of alkenyltin derivatives, 2-(Methoxycarbonyl)benzoic acid-related compounds were used to synthesize the antibiotic tubelactomicin A (Sommer & Fuerstner, 2016).
  • Environmental and Analytical Chemistry :

    • Benzoic acid derivatives were assessed for their toxicity when ingested, providing crucial information on their safety and potential environmental impact (Gorokhova et al., 2020).
    • A modified activated carbon adsorbent using 2-hydroxy-5-methoxy benzoic acid was developed for the recovery of cobalt from aqueous media, showing high efficiency in removing Co2+ ions (Gunjate et al., 2020).
    • A carbon black (CL-08) electrode functionalized with syringic acid, which is related to 2-(Methoxycarbonyl)benzoic acid, was developed for the sensitive and selective electrocatalysis of L-cysteine at low potential (Sundaram & Kadir, 2017).

Safety And Hazards

2-(Methoxycarbonyl)benzoic acid can cause skin irritation and serious eye damage. It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

2-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJSWIPFHMKRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040001
Record name Monomethyl phthalate
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Monomethyl phthalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002130
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(Methoxycarbonyl)benzoic acid

CAS RN

4376-18-5
Record name Monomethyl phthalate
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Record name Monomethyl phthalate
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Record name MONOMETHYL PHTHALATE
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Record name Monomethyl phthalate
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Record name Methyl hydrogen phthalate
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Record name MONOMETHYL PHTHALATE
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Record name Monomethyl phthalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

82 - 84 °C
Record name Monomethyl phthalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Methanol (300 ml) was added in a single portion to 148 g (1.00 mole) of phthalic anhydride and the resulting suspension was stirred and heated at reflux for 36 hours; solution occurred during heating. The solvent was removed and the product was recrystallized from a mixture of ethyl acetate and hexane to afford 114.6 g of the title compound (Lit. Beilstein, 9,797-mp 82.5°, 84°).
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl phthalate (15.73 mmol) is stirred for 24 hours at ambient temperature in 60 ml of ethanol with 15.73 ml of 1N sodium hydroxide solution. The solvent is evaporated off under reduced pressure at 40° C. and the reaction mixture is then diluted with water before bringing the pH to 3. The mixture is extracted with ethyl acetate, dried (MgSO4) and evaporated to yield the title product in the form of an oil.
Quantity
15.73 mmol
Type
reactant
Reaction Step One
Quantity
15.73 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
93
Citations
F Vakil, I Mantasha, M Shahid, M Ahmad - Journal of Structural Chemistry, 2019 - Springer
A DINUCLEAR PADDLE-WHEEL Cu(II) COMPLEX [Cu2(L)4(H2O)2]⋅2H2O [HL=2-(METHOXYCARBONYL)BENZOIC ACID)]: CRYSTALLOGRAPHIC, MAGNET Page 1 0022-4766/19/…
Number of citations: 3 link.springer.com
TH LIU, L HUANG, FJ CHEN, PX XI, ZH XU… - Analytical Sciences: X …, 2008 - jstage.jst.go.jp
A novel binuclear copper (II) complex with 2-(methoxycarbonyl) benzoic acid (HL), N, N-dimethylformamide (DMF) and methanol [Cu2L4 (DMF)(CH3OH)· CH3OH] was synthesized. The …
Number of citations: 3 www.jstage.jst.go.jp
M Leyte-Lugo, ER Britton, DH Foil, AR Brown… - Phytochemistry …, 2017 - Elsevier
The study presented herein constitutes an extensive investigation of constituents in Hydrastis canadensis L. (Ranunculaceae) leaves. It describes the isolation and identification of two …
Number of citations: 31 www.sciencedirect.com
J Wang, C Wang, Z Wang, B Yang - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
In the binuclear copper(II) title complex, [Cu2(C9H7O4)4(C2H3N)2], an inversion centre is situtated at the mid-point of the Cu—Cu bond. The CuII atom together with its four coordinated …
Number of citations: 1 scripts.iucr.org
H Yassine, M Khouili, L El Ammari, M Saadi… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C17H16N2O5, the dihedral angles between the central urea [N—C(=O)—N] fragment and its attached benzene rings are 20.20 (14) and 24.24 (13); the dihedral …
Number of citations: 4 scripts.iucr.org
J Li - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the anion of the title solvated molecular salt, C3H10N+·C9H3Br4O4−·C3H7NO, the dihedral angles formed by the aromatic ring and the mean planes of the carboxylate and …
Number of citations: 1 scripts.iucr.org
J Li - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the anion of the title salt, C6H18N22+·2C9H3Cl4O4−, the methoxycarbonyl and carboxyl groups are aligned at dihedral angles of 71.0 (3) and 100.9 (3), respectively, with the …
Number of citations: 10 scripts.iucr.org
GB Bajracharya, R Koju, S Ojha, S Nayak, S Subedi… - researchgate.net
Phthalates are esters of phthalic anhydride. Phthalic anhydride (1) has been reacted with alcohols 2 to synthesize phthalate monoesters 3 and diesters 4 with the favor of latter …
Number of citations: 2 www.researchgate.net
JR Casimir, G Guichard, D Tourwe, JP Briand - Synthesis, 2001 - thieme-connect.com
A rapid, one-pot synthesis and mild procedure for the N-phthaloylation of α-amino carboxamides is described. In acetonitrile, these derivatives react with mono-methylphthalate in the …
Number of citations: 2 www.thieme-connect.com
GB Bajracharya, R Koju, S Ojha, S Nayak, S Subedi… - Results in …, 2021 - Elsevier
Phthalates are esters of phthalic anhydride. Phthalic anhydride (1) has been reacted with alcohols 2 to synthesize phthalate monoesters 3 and diesters 4 with the favor of latter …
Number of citations: 3 www.sciencedirect.com

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